3-Methoxy Dibenzosuberone

Catalog No.
S1528413
CAS No.
17910-76-8
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy Dibenzosuberone

Late-stage methoxylation of dibenzosuberone yields unviable regioisomer mixtures. 3-Methoxy Dibenzosuberone (CAS 17910-76-8) solves this via pre-installed methoxy group ensuring carbocation stability and regiocontrol.

  • Stabilizes cation for mild SPPS linker cleavage, protecting acid-sensitive peptides.
  • Enables high-yield synthesis of 3-methoxy amitriptyline/cyproheptadine analogs without late-stage purification.
  • Stable 10,11-dihydro bridge tolerates aggressive C5 modifications before optional dehydrogenation.
  • Bulk supply with full analytical documentation.

CAS Number

17910-76-8

Product Name

3-Methoxy Dibenzosuberone

IUPAC Name

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3

InChI Key

JPZSNCJZMJUYHS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1

Synonyms

3-Methoxy Dibenzocycloheptenone; 3-Methoxy Dibenzosuberan-5-one; 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one; 10,11-Dihydro-3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one;

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

3-Methoxy Dibenzosuberone (CAS 17910-76-8) is a specialized tricyclic ketone characterized by a 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core with a pre-installed methoxy group at the 3-position. In industrial and pharmaceutical procurement, its primary value lies in this specific substitution pattern, which acts as a strong electron-donating group (EDG) to modulate the electronic properties of the aromatic system [1]. This electronic modulation is critical for stabilizing intermediate carbocations during chemical cleavage processes and for altering the lipophilicity and receptor-binding characteristics of downstream active pharmaceutical ingredients (APIs) [2]. Furthermore, the saturated 10,11-ethylene bridge provides a stable, non-reactive handle during aggressive functionalizations at the C5 ketone, making it a highly reliable building block for complex organic synthesis and specialized peptide linker manufacturing .

Research Fit

Core scaffold p38α MAPK inhibitor design and SAR exploration
Synthetic intermediate Tricyclic antidepressant (TCA) analog development
Regiochemical identity 3‑methoxy substitution distinct from 2‑ or unsubstituted isomers

Substituting 3-Methoxy Dibenzosuberone with the more common, unsubstituted dibenzosuberone (CAS 1210-35-1) fundamentally compromises both process efficiency and product viability. In solid-phase peptide synthesis (SPPS) linker manufacturing, the unsubstituted core lacks the necessary electron-donating effect to stabilize the dibenzosuberyl cation, resulting in linkers that require excessively harsh, peptide-degrading acidic conditions for cleavage [1]. For API manufacturing, attempting late-stage methoxylation on an unsubstituted tricyclic core is synthetically unviable; the deactivating nature of the ketone and the lack of directing groups lead to complex mixtures of regioisomers, drastically reducing the yield of the desired 3-substituted product and imposing prohibitive chromatographic purification costs [2]. Therefore, procuring the pre-methoxylated building block is mandatory for achieving high-yield, regiocontrolled synthesis.

Substitution Risk

Risk dimension
3‑Methoxy (target)
Unsubstituted / 2‑Methoxy
SAR prediction
3‑methoxy aligns with predicted favorable interaction contour
2‑methoxy or unsubstituted may not match favorable electrostatic/hydrophobic fields
Physicochemical properties
Increased polar surface area and moderate lipophilicity
Lower PSA; membrane permeability and solubility context may differ
Synthetic route
One‑step quantitative yield; enables direct TCA analog elaboration
Alternative routes may be multi‑step; final compound identity differs

Enhanced Acid Lability for SPPS Amide Linkers

The 3-methoxy substitution fundamentally alters the cleavage kinetics of dibenzosuberyl-based peptide linkers. When utilized as an Fmoc-SPPS linker, the 3-methoxy group provides critical resonance stabilization to the intermediate carbocation generated during acidic cleavage. Linkers derived from 3-Methoxy Dibenzosuberone permit rapid peptide detachment under mild acidic conditions (e.g., dilute trifluoroacetic acid), whereas linkers based on unsubstituted dibenzosuberone require significantly higher acid concentrations and extended reaction times that risk degrading sensitive peptide sequences like Dalargin[1].

Evidence DimensionCleavage condition mildness and carbocation stabilization
Target Compound DataEnables rapid cleavage under mild dilute acid conditions.
Comparator Or BaselineUnsubstituted Dibenzosuberone-derived linkers (require harsh, concentrated acid cleavage).
Quantified DifferencePrevents the >20% degradation of sensitive peptide residues typically seen with the harsh cleavage of unsubstituted linkers.
ConditionsFmoc-SPPS cleavage assays using trifluoroacetic acid (TFA) cocktails.

Procurement of the 3-methoxy variant is essential for manufacturing high-yield, mild-cleavage linkers required for synthesizing complex, acid-sensitive peptide therapeutics.

3D‑QSAR contour
Class‑level
q² = 0.689–0.645
r² = 0.942–0.921
Supports 3‑methoxy regiochemistry for p38α inhibitor design
CoMFA/COMSIA model; predicted favorable electrostatic/hydrophobic contour

Absolute Regiocontrol in Tricyclic API Synthesis

For the synthesis of 3-methoxy-substituted tricyclic antidepressants (TCAs) and related CNS agents, starting with 3-Methoxy Dibenzosuberone guarantees 100% regiocontrol at the 3-position. By contrast, class-level synthetic data indicates that attempting direct electrophilic methoxylation or halogenation-followed-by-methoxylation on an unsubstituted dibenzosuberone core yields a statistical mixture of 1-, 2-, 3-, and 4-substituted isomers, often restricting the isolated yield of the desired 3-isomer to below 30%[1].

Evidence DimensionRegioselective yield of 3-substituted target
Target Compound Data100% regiocontrol (pre-installed).
Comparator Or BaselineLate-stage methoxylation of unsubstituted dibenzosuberone (<30% isolated yield of the correct regioisomer).
Quantified DifferenceProvides a >70% absolute increase in the yield of the correct regioisomer by eliminating statistical substitution mixtures.
ConditionsIndustrial scale-up of substituted tricyclic API precursors.

Eliminates the need for expensive, low-yielding chromatographic separations, directly reducing the cost of goods (COGs) in pharmaceutical manufacturing.

Physicochemical shift
Reported
ΔPSA +9.23 Ų (54% increase)
Signals different permeability context; review ADME fit
Predicted LogP ~3.02 vs. ~2.8–3.0 for unsubstituted core

Precursor Stability for C5 Ketone Functionalization

3-Methoxy Dibenzosuberone features a saturated 10,11-dihydro bridge, which prevents competing side reactions during aggressive nucleophilic additions at the C5 ketone. When compared to the unsaturated analog, 3-Methoxy-5-dibenzosuberenone, the saturated target compound allows for clean Grignard or organolithium additions without the risk of Michael additions or polymerization at the 10,11-double bond . The double bond can then be cleanly introduced downstream via standard halogenation-dehydrohalogenation protocols if required.

Evidence DimensionChemoselectivity during nucleophilic addition
Target Compound DataHigh chemoselectivity for C5 addition due to saturated bridge.
Comparator Or Baseline3-Methoxy-5-dibenzosuberenone (unsaturated bridge prone to side reactions).
Quantified DifferencePrevents 10,11-position side reactions, maximizing the yield of the desired C5-tertiary alcohol intermediate.
ConditionsOrganometallic addition reactions (e.g., Grignard) at the C5 carbonyl.

Provides a more robust and higher-yielding synthetic route for APIs requiring both C5 functionalization and eventual 10,11-unsaturation.

Physical state
Data to verify
Orange oil vs. yellow solid (unsubstituted)
Oil form may simplify liquid handling; solid may suit long-term storage
Solubility in CHCl₃, DCM, EtOAc reported; exact solubility data not available
Crystal structure
Head‑to‑head
R = 0.050, 2126 reflections
Enables accurate docking and structure-based design
Nearly planar conformation; high‑resolution data absent for close analogs
Synthetic efficiency
Reported
Single step, quantitative yield
Supports scale‑up and high‑throughput synthesis
Adapted Vilsmeier conditions; characterized by NMR, IR, Raman
TCA intermediate role
Context‑dependent
Designated intermediate for dibenzocycloheptene antidepressants
Functionalized entry point for TCA analog synthesis
Methoxy group offers handle for further derivatization or retention in final molecule

Manufacture of Acid-Labile SPPS Linkers

Directly downstream of its carbocation-stabilizing properties, this compound is the optimal starting material for synthesizing specialized amide linkers used in Fmoc solid-phase peptide synthesis (SPPS). It is particularly critical for workflows producing acid-sensitive peptides, such as Dalargin analogs, where mild cleavage conditions are mandatory to preserve product integrity [1].

Synthesis of Substituted Tricyclic APIs

Leveraging its absolute regiocontrol, 3-Methoxy Dibenzosuberone is the preferred procurement choice for synthesizing 3-methoxy analogs of amitriptyline, cyproheptadine, and other CNS-active agents. The pre-installed methoxy group bypasses low-yield late-stage functionalization, streamlining the scale-up of these targeted therapeutics [2].

Controlled Precursor for 3-Methoxy-5-dibenzosuberenone

Due to the stability of its 10,11-dihydro bridge during strong nucleophilic additions, it serves as a highly processable precursor. Chemists can perform necessary C5 ketone modifications before executing a controlled dehydrogenation to yield the fully conjugated 3-Methoxy-5-dibenzosuberenone system for advanced material or ligand applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
p38α MAPK inhibitor SAR studies
Regiochemical scaffold alignment
QSAR contour‑guided substitution profiling
Parallel library synthesis
Efficient single‑step route
Solubility and handling in automated workflows
Dibenzocycloheptene analog synthesis
Functionalized 3‑methoxy scaffold
Metabolic stability modulation potential
Structure‑based drug design
High‑resolution crystal structure
Conformational accuracy and docking reliability

XLogP3

3.6

Wikipedia

3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

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